molecular formula C21H21N3O3S2 B2980770 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 690642-51-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Número de catálogo: B2980770
Número CAS: 690642-51-4
Peso molecular: 427.54
Clave InChI: LTYUZRGCUPGXIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thienopyrimidine derivative characterized by a unique structural framework:

  • Thioacetamide linker: A sulfur-containing bridge that enhances electron delocalization and influences pharmacokinetic properties.
  • Cyclohepta[4,5]thieno[2,3-d]pyrimidine core: A seven-membered fused ring system with a thiophene-pyrimidine scaffold, contributing to conformational flexibility and hydrophobic interactions.

The compound’s design likely targets kinase inhibition or anticancer activity, given the prevalence of thienopyrimidine derivatives in such applications .

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-18(24-13-6-7-15-16(10-13)27-9-8-26-15)11-28-20-19-14-4-2-1-3-5-17(14)29-21(19)23-12-22-20/h6-7,10,12H,1-5,8-9,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYUZRGCUPGXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with various thioacetamides. For instance, the synthesis can start with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) reacting with appropriate sulfonyl chlorides and subsequently with bromo-acetamides to yield the target compound. The following reaction scheme illustrates this process:

  • Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine)
  • Reagents : 4-methylbenzenesulfonyl chloride and bromo-acetamides
  • Conditions : Aqueous alkaline medium and DMF as solvent

This method has been shown to yield various derivatives with promising biological profiles.

Research indicates that the compound exhibits various biological activities including:

  • Antimicrobial Activity : Compounds derived from the benzo[b][1,4]dioxin structure have been reported to possess antimicrobial properties against a range of pathogens. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives of 2H-benzodioxins exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) was explored to understand how modifications influence efficacy .
  • Neuroprotective Effects : Another research highlighted the potential neuroprotective effects of related compounds in models of neurodegeneration. These findings suggest that modifications in the dioxin structure can enhance neuroprotective properties against oxidative stress-induced neuronal death .

Comparative Biological Activity Table

Compound NameBiological ActivityTarget Enzyme/PathogenReference
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamideAntimicrobialStaphylococcus aureus
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-acetylamideα-glucosidase InhibitionType 2 Diabetes Mellitus
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-thioacetamideAcetylcholinesterase InhibitionAlzheimer's Disease

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs (see ):

Compound Name Core Structure Substituents/Linkers Molecular Weight Key Features
Target Compound Cyclohepta[4,5]thieno[2,3-d]pyrimidine Thioacetamide linker; dihydrobenzo[1,4]dioxin ~446.5 g/mol* 7-membered ring enhances flexibility; sulfur linker improves metabolic stability
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine Allyl group at position 3; cyclopenta ring ~455.5 g/mol 5-membered ring reduces flexibility; allyl group may modulate steric effects
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole Pyrazinyl and ethyl substituents 398.4 g/mol Triazole core introduces heterocyclic diversity; pyrazine enhances π-π stacking
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine Methyl group at position 2; naphthyl substituent ~407.5 g/mol Naphthyl group increases hydrophobicity; methyl substitution simplifies synthesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine Oxyacetamide linker; dimethyl substituents at positions 5 and 6 ~383.4 g/mol Oxygen linker reduces electron density; dimethyl groups enhance steric bulk

*Calculated based on molecular formula.

Structural and Electronic Differences

  • Ring Size : The target compound’s cyclohepta ring (7-membered) confers greater conformational flexibility compared to cyclopenta (5-membered) derivatives . This flexibility may improve binding to larger enzymatic pockets.
  • Linker Groups : The thioacetamide linker (C–S bond) in the target compound provides stronger electron-withdrawing effects and higher metabolic stability than oxyacetamide (C–O bond) analogs .
  • Pyrazinyl-triazole systems () enhance π-π stacking with aromatic residues in target proteins.

Pharmacological Implications

  • Anticancer Activity: Thienopyrimidine derivatives with dihydrobenzo[1,4]dioxin moieties (e.g., ) often exhibit antiproliferative effects by inhibiting kinases like EGFR or VEGFR .
  • Synthetic Accessibility : Compounds with methyl or allyl groups () are synthesized in higher yields (e.g., 68% in ) compared to bulkier analogs.

Key Research Findings

Synthetic Routes :

  • The target compound is synthesized via nucleophilic substitution between chloroacetamide intermediates and thiol-containing heterocycles, often using NaHCO₃/NaI as catalysts .
  • Derivatives with triazole or pyrazine substituents require multi-step cycloaddition or cross-coupling reactions .

Spectroscopic Characterization: ¹H NMR: Methyl groups in dimethylthienopyrimidine analogs () resonate at δ 2.24–2.37 ppm . IR: Thioacetamide linkers show S–C=O stretches near 1,650 cm⁻¹, distinct from oxyacetamide’s C=O stretches at ~1,720 cm⁻¹ .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.